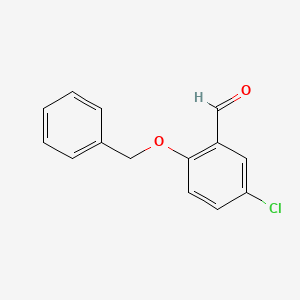

2-(Benzyloxy)-5-chlorobenzaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(Benzyloxy)-5-chlorobenzaldehyde and related compounds typically involves condensation reactions, where aldehyde functions react with suitable reagents under catalytic conditions to introduce benzyloxy and chloro substituents. For example, Krivokolysko et al. (2001) described the reaction of 2-chlorobenzaldehyde with cyanothioacetamide and dibenzoylmethane, demonstrating the versatility of such aldehydes in synthesizing complex molecules (Krivokolysko, Dyachenko, Chernega, & Litvinov, 2001).

Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)-5-chlorobenzaldehyde is characterized by the presence of a benzaldehyde core with specific substituents that influence its geometry and electronic properties. For molecules with similar structural features, electron diffraction studies, such as those conducted by Schāfer, Samdal, & Hedberg (1976) on 2-chlorobenzaldehyde, provide insights into bond lengths, angles, and conformer ratios, which are crucial for understanding the structural aspects of these compounds (Schāfer, Samdal, & Hedberg, 1976).

Chemical Reactions and Properties

2-(Benzyloxy)-5-chlorobenzaldehyde participates in various chemical reactions, exploiting the reactivity of the aldehyde group and the presence of substituents. The compound can undergo condensation, nucleophilic substitution, and other reactions typical for aldehydes, with the benzyloxy and chloro groups directing the reactivity and selectivity. Uhlmann, Felding, Vedsø, & Begtrup (1997) described the directed lithiation of 1-(benzyloxy)-1,2,3-triazole, showcasing the type of chemical transformations possible with benzyloxy-substituted compounds (Uhlmann, Felding, Vedsø, & Begtrup, 1997).

Wissenschaftliche Forschungsanwendungen

Molecular Structure Studies

2-Chlorobenzaldehyde, closely related to 2-(Benzyloxy)-5-chlorobenzaldehyde, has been studied for its molecular structure using gas-phase electron diffraction. This research provides insights into the geometric and electronic structure of such compounds, which are crucial for understanding their reactivity and properties (Schāfer, Samdal, & Hedberg, 1976).

Anticancer Activity

A series of benzyloxybenzaldehyde derivatives, including 2-(benzyloxy)-5-chlorobenzaldehyde, have been synthesized and tested against HL-60 cell lines for anticancer activity. These compounds have shown significant activity, contributing to the development of new anticancer agents (Lin et al., 2005).

Chemical Synthesis Applications

2-(Benzyloxy)-5-chlorobenzaldehyde and related compounds are used in various chemical syntheses. For example, they have been utilized in the synthesis of 1-hydroxy-1,2,3-triazoles (Uhlmann et al., 1997), and in the preparation of pyridinium salts for benzylation of alcohols (Poon & Dudley, 2006).

Anti-Tubercular Applications

Derivatives of 2-(benzyloxy)-5-chlorobenzaldehyde have been synthesized and evaluated for their anti-tubercular activity. These compounds have shown promising activity against Mycobacterium tuberculosis, offering potential in tuberculosis treatment (Nimbalkar et al., 2018).

Enzyme Catalysis

2-(Benzyloxy)-5-chlorobenzaldehyde has been used in studies involving enzyme catalysis, particularly in asymmetric C–C-bond formation using benzaldehyde lyase (Kühl et al., 2007).

Drug Synthesis and Modification

Compounds related to 2-(Benzyloxy)-5-chlorobenzaldehyde have been utilized in the synthesis and modification of various drugs. For example, in the synthesis of new hydroxy-2-styrylchromones, a class of compounds with potential pharmacological properties (Santos, Silva, & Cavaleiro, 2003).

Nuclear Medicine

Derivatives of 2-(benzyloxy)-5-chlorobenzaldehyde have been investigated in the context of nuclear medicine, particularly in myocardial perfusion imaging with PET (Mou et al., 2012).

Safety And Hazards

Zukünftige Richtungen

Research into therapeutic peptides, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, has become one of the hottest topics in pharmaceutical research . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research .

Eigenschaften

IUPAC Name |

5-chloro-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVVPQTUCJPTNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358375 | |

| Record name | 2-(benzyloxy)-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-5-chlorobenzaldehyde | |

CAS RN |

38544-16-0 | |

| Record name | 2-(benzyloxy)-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)